N-Desmethyl Sorafenib (pyridine)-N-oxide-d4

Bioanalytical Chemistry LC-MS/MS Internal Standardization Stable Isotope Labeling

N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 (CAS 583840-04-4, molecular formula C20H10D4ClF3N4O4, molecular weight 470.82 g/mol) is a stable isotope-labeled analog of the N-desmethyl N-oxide metabolite of the multikinase inhibitor sorafenib. The compound incorporates four deuterium atoms replacing four hydrogen positions and bears two key metabolic modifications — N-demethylation of the urea linkage and N-oxidation of the pyridine ring — that define it as an analytical reference standard for simultaneous tracking of both sorafenib oxidative metabolic pathways.

Molecular Formula C20H14ClF3N4O4
Molecular Weight 470.8 g/mol
Cat. No. B12418415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl Sorafenib (pyridine)-N-oxide-d4
Molecular FormulaC20H14ClF3N4O4
Molecular Weight470.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=[N+](C=C3)[O-])C(=O)N
InChIInChI=1S/C20H14ClF3N4O4/c21-16-6-3-12(9-15(16)20(22,23)24)27-19(30)26-11-1-4-13(5-2-11)32-14-7-8-28(31)17(10-14)18(25)29/h1-10H,(H2,25,29)(H2,26,27,30)/i1D,2D,4D,5D
InChIKeyVYTLLTTWWZIYME-GYABSUSNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyl Sorafenib (pyridine)-N-oxide-d4: Deuterated Metabolite Reference Standard for Sorafenib Bioanalysis and Impurity Profiling


N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 (CAS 583840-04-4, molecular formula C20H10D4ClF3N4O4, molecular weight 470.82 g/mol) is a stable isotope-labeled analog of the N-desmethyl N-oxide metabolite of the multikinase inhibitor sorafenib . The compound incorporates four deuterium atoms replacing four hydrogen positions and bears two key metabolic modifications — N-demethylation of the urea linkage and N-oxidation of the pyridine ring — that define it as an analytical reference standard for simultaneous tracking of both sorafenib oxidative metabolic pathways . Its non-deuterated counterpart, N-Desmethyl Sorafenib (pyridine)-N-oxide (MW 466.80), exhibits anti-proliferative activity in human breast cancer cell lines and is detected as a circulating metabolite in patients receiving sorafenib therapy [1].

Why N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 Cannot Be Substituted by Single-Modification Analogs or Non-Deuterated Standards


No single commercial alternative simultaneously provides the three structural features — N-desmethyl modification, pyridine N-oxide, and quadruple deuterium labeling — that make N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 uniquely suited as an internal standard for LC-MS/MS quantification of both sorafenib N-oxide and N-desmethyl metabolites . Non-deuterated N-Desmethyl Sorafenib (pyridine)-N-oxide (MW 466.80) co-elutes with the analyte and cannot serve as a mass-differentiated internal standard; N-Desmethyl Sorafenib-d4 (MW 454.82) lacks the N-oxide moiety and cannot control for N-oxide metabolite extraction recovery or ionization efficiency . Sorafenib N-oxide (MW 480.8) retains the parent methyl group and cannot be used as a tracer for the N-demethylation pathway . These differences are quantitative and consequential: a +4 Da mass shift versus the non-deuterated analyte meets FDA and EMA bioanalytical method validation criteria for stable isotope-labeled internal standards, while a structurally mismatched standard introduces matrix-effect variability that compromises assay accuracy and precision .

Quantitative Differentiation Evidence: N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 vs. Closest Analogs


Isotopic Mass Shift (+4.02 Da) Enables SIL-IS Quantification of N-Desmethyl Sorafenib N-Oxide by LC-MS/MS

N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 exhibits a molecular weight of 470.82 g/mol (C20H10D4ClF3N4O4), yielding a +4.02 Da mass shift relative to its non-deuterated counterpart N-Desmethyl Sorafenib (pyridine)-N-oxide (MW 466.80, C20H14ClF3N4O4) . This mass increment arises from the replacement of four protium atoms with deuterium and is sufficient to fully resolve the internal standard signal from the analyte in triple quadrupole MS/MS selected reaction monitoring (SRM) modes . In contrast, N-Desmethyl Sorafenib-d4 (MW 454.82) lacks the N-oxide oxygen, producing only a +4 Da shift versus N-Desmethyl Sorafenib but failing to match the physicochemical properties — including extraction recovery and chromatographic retention time — of the N-oxide metabolite .

Bioanalytical Chemistry LC-MS/MS Internal Standardization Stable Isotope Labeling Therapeutic Drug Monitoring

Anti-Proliferative Activity in Breast Cancer: N-Desmethyl Sorafenib N-Oxide vs. Inactive Metabolite N'-Hydroxymethylsorafenib N-Oxide

Cui et al. (2013) evaluated sorafenib and its five major metabolites in four human breast cancer cell lines (MDA-MB-231, MDA-MB-468, MCF-7, T-47D). N'-desmethylsorafenib N-oxide — the non-deuterated structural equivalent of the target compound — decreased ATP formation in all four cell lines, consistent with anti-proliferative activity [1]. Prolonged treatment (10 μM, 72 h) of MDA-MB-231 cells with N'-desmethylsorafenib N-oxide produced a caspase-3 activity increase to 128–139% of control, comparable to the effect produced by the parent drug sorafenib and N'-desmethylsorafenib under identical conditions [1]. Critically, N'-hydroxymethylsorafenib N-oxide was the only metabolite that failed to decrease ATP formation, establishing that the N-desmethyl N-oxide metabolite retains functional activity while the hydroxymethyl N-oxide variant does not [1][2]. Additionally, N'-desmethylsorafenib N-oxide impaired MEK/ERK signaling and modulated cyclin D1 and Mcl-1 expression, pathways central to cell proliferation and survival [1].

Cancer Pharmacology Sorafenib Metabolite Activity Breast Cancer Cell Lines ATP Depletion Assay

CYP3A4 Inhibition Liability: N-Desmethyl Sorafenib N-Oxide vs. Sorafenib and Sorafenib N-Oxide

The parent drug sorafenib and its primary N-oxide metabolite (SNO) are both linear-mixed inhibitors of microsomal CYP3A4, with Ki values of 33 ± 14 μM and 15 ± 4 μM, respectively, as determined in human hepatic microsomes using midazolam 1'-hydroxylation as the probe substrate [1]. SNO is approximately 2.2-fold more potent as a CYP3A4 inhibitor than the parent drug (Ki ratio: 33/15) [1]. In contrast, Cui et al. (2013) demonstrated that N'-desmethylsorafenib — the N-desmethyl metabolite lacking the N-oxide — does NOT inhibit major hepatic cytochrome P450 enzymes, suggesting a lower propensity to precipitate pharmacokinetic drug-drug interactions than sorafenib [2]. The N-desmethyl N-oxide metabolite (structural core of the target compound) occupies an intermediate position: it retains the N-oxide group associated with CYP3A4 inhibition (via heme interaction demonstrated by molecular docking of SNO) but also carries the N-desmethyl modification that is associated with reduced CYP inhibition [1][2].

Drug Metabolism CYP3A4 Inhibition Pharmacokinetic Drug Interactions Hepatocellular Carcinoma

Deuterium Kinetic Isotope Effect: Metabolic Stability Advantage Over Non-Deuterated Sorafenib-Class Compounds

The deuterium kinetic isotope effect (KIE) in sorafenib-class compounds is quantitatively demonstrated by donafenib, a deuterated sorafenib derivative approved for hepatocellular carcinoma. In a head-to-head rat pharmacokinetic study using a validated HPLC-MS/MS method, donafenib exhibited t1/2 values 1.4-fold higher, Cmax 6.2-fold higher, and AUC0-t 3.1-fold higher than non-deuterated sorafenib administered at equivalent doses [1]. In a randomized Phase II/III clinical trial (ZGDH3) in advanced HCC patients, donafenib (0.2 g BID) achieved higher steady-state systemic exposure than sorafenib (0.4 g BID): mean Cmax at Day 14 was 6.55 ± 2.47 vs. 4.98 ± 2.68 μg/mL, and mean AUCss was 45.38 ± 15.37 vs. 38.13 ± 15.71 h·μg/mL [2]. While these data are from the donafenib/sorafenib pair, the underlying mechanism — stronger C–D bonds slowing CYP-mediated oxidation at deuterated positions — is class-general and directly applicable to deuterated sorafenib metabolite standards [3].

Deuterium Isotope Effect Pharmacokinetics Metabolic Stability Donafenib Comparator

Regulatory-Grade Reference Standard Designation for Sorafenib ANDA and QC Applications

N-Desmethyl Sorafenib (Pyridine)-N-oxide (non-deuterated, CAS 583840-04-4) is explicitly designated as Sorafenib Impurity 13 and Sorafenib Impurity 44 in pharmacopeial impurity profiling schemes, and is supplied with detailed characterization data compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) submissions [1][2]. SynZeal confirms that this compound can be used as a reference standard with traceability to USP or EP pharmacopeial standards upon feasibility assessment [1]. The deuterated d4 analog serves as the corresponding stable isotope-labeled internal standard for the impurity, enabling accurate quantification of this specific impurity in sorafenib drug substance and drug product by LC-MS/MS [3]. The compound is also cited for use in analytical method development, method validation (AMV), and Quality Controlled (QC) applications during commercial sorafenib production [1][2].

Pharmaceutical Analysis ANDA Regulatory Filing Method Validation (AMV) Quality Control

Procurement-Relevant Application Scenarios for N-Desmethyl Sorafenib (pyridine)-N-oxide-d4


Simultaneous LC-MS/MS Quantification of Sorafenib N-Oxide and N-Desmethyl Metabolites in Patient Plasma for Therapeutic Drug Monitoring

In clinical TDM of sorafenib, simultaneous quantification of the parent drug and its two active metabolites — sorafenib N-oxide (9–16% of circulating analytes at steady-state) and N-desmethyl sorafenib N-oxide — is required for comprehensive pharmacokinetic assessment [6]. N-Desmethyl Sorafenib (pyridine)-N-oxide-d4, with its +4.02 Da mass shift and structural identity to the N-desmethyl N-oxide analyte, serves as the optimal SIL-IS for this metabolite channel. Clinical LC-MS/MS methods for sorafenib TDM have been validated with calibration ranges of 10–5,000 ng/mL for sorafenib and N-oxide sorafenib, achieving coefficients of correlation above 0.995 [7]. Incorporation of the d4 internal standard for the N-desmethyl N-oxide fraction extends this validated methodology to cover all three active circulating species in a single analytical run, reducing per-sample cost and turnaround time [3].

Regulatory ANDA Filing: Sorafenib Impurity Profiling with Deuterated Internal Standard Correction

For generic sorafenib ANDA submissions, identification and quantification of specified impurities including Sorafenib Impurity 13 (N-Desmethyl Sorafenib N-oxide) is mandatory under ICH Q3A guidelines [6]. N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 provides isotope-dilution mass spectrometry capability for this impurity, correcting for matrix effects in drug substance and drug product matrices. The non-deuterated reference standard establishes the chromatographic retention time, UV/HRMS spectral identity, and purity assignment; the d4 analog is spiked at known concentration into each sample as the internal standard, enabling calculation of impurity content by peak area ratio against a calibration curve [7]. This two-standard approach meets the FDA requirement for use of a stable isotope-labeled internal standard in LC-MS-based impurity methods and supports method validation parameters including accuracy (89.4–108.8%), precision (CV ≤ 7.2%), and recovery (≥85.5%) as demonstrated in validated sorafenib bioanalytical methods [3].

In Vitro Metabolism Studies: Differentiating CYP3A4-Mediated N-Oxidation from N-Demethylation Pathways

CYP3A4 is the principal enzyme catalyzing sorafenib biotransformation to both the N-oxide metabolite (major pathway) and the N-desmethyl metabolite (minor pathway), with CYP3A5 exhibiting only ~5% of CYP3A4's catalytic activity and eleven other CYPs being inactive toward sorafenib [6]. N-Desmethyl Sorafenib (pyridine)-N-oxide-d4, as a pre-formed standard carrying both modifications, enables researchers to spike a known concentration into hepatocyte or microsomal incubation extracts and quantify the formation of each metabolite species independently using MRM transitions. The deuterium label eliminates interference from endogenous metabolite formation in the incubation, while the combined N-oxide and N-desmethyl structural features permit a single standard to calibrate both metabolic endpoints — reducing the number of reference standards required and enabling direct comparison of N-oxidation vs. N-demethylation rates under varying experimental conditions (e.g., CYP3A4 induction/inhibition, genetic polymorphism panels) [7].

Pharmacokinetic Drug-Drug Interaction Studies in Polypharmacy Oncology Patients

Sorafenib N-oxide (SNO) is a linear-mixed inhibitor of CYP3A4 with a Ki of 15 ± 4 μM — approximately twice as potent as sorafenib itself (Ki 33 ± 14 μM) — and accumulates in the serum of some patients during prolonged therapy [6]. N-desmethyl sorafenib, conversely, does not inhibit major hepatic CYPs [7]. When conducting clinical DDI studies of sorafenib with coadministered CYP3A4 substrates (e.g., midazolam, docetaxel, or co-prescribed kinase inhibitors), it is insufficient to monitor only parent drug concentrations. N-Desmethyl Sorafenib (pyridine)-N-oxide-d4, used as the internal standard for the N-desmethyl N-oxide metabolite, enables accurate measurement of this metabolite's plasma concentration, which — when integrated with sorafenib and SNO levels — provides a complete picture of the CYP3A4-mediated metabolic interplay and the relative contribution of each inhibitory species. This data is directly relevant to understanding why pharmacokinetic interactions occur non-uniformly across patients, as predicted by Ghassabian et al. (2019) [6].

Quote Request

Request a Quote for N-Desmethyl Sorafenib (pyridine)-N-oxide-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.